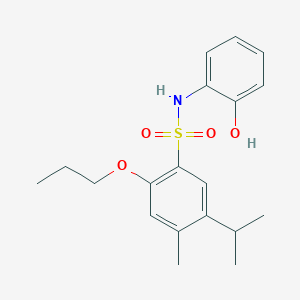
N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H25NO4S and its molecular weight is 363.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound, with a molecular formula of C19H25NO4S and a molecular weight of 363.47 g/mol, is characterized by its unique structural features which contribute to its pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial effects, antioxidant properties, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H25NO4S |
| Molecular Weight | 363.47 g/mol |
| Purity | Typically 95% |
| IUPAC Name | N-(2-hydroxyphenyl)-4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonamide |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various sulfonamide compounds found that this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a comparative study, the compound was tested against several bacterial strains using the disc diffusion method. The results indicated varying degrees of inhibition zones:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus (ATCC:6538) | 29.3 ± 0.6 |
| Streptococcus mutans (ATCC:25175) | 30.0 ± 1.0 |
| Escherichia coli (ATCC:3008) | 18.3 ± 0.6 |
| Pseudomonas aeruginosa (ATCC:27853) | 20.0 ± 0.5 |
| Klebsiella pneumonia (ATCC:4415) | 19.7 ± 0.6 |
The compound exhibited a broader spectrum of activity compared to standard antibiotics like Gentamicin and Ampicillin, particularly against resistant strains .
Antioxidant Activity
Beyond its antimicrobial properties, this sulfonamide derivative also displays antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
Mechanism of Action : The antioxidant activity is believed to stem from the presence of hydroxyl groups in its structure, which can donate electrons to free radicals, thus neutralizing them.
Therapeutic Applications
The biological activities of this compound suggest potential therapeutic applications in:
- Infectious Diseases : Its efficacy against various bacterial strains positions it as a candidate for developing new antibiotics.
- Oxidative Stress-related Disorders : The antioxidant properties may benefit conditions associated with oxidative damage.
- Cancer Research : Further studies are warranted to explore its potential role in cancer therapy due to its bioactive properties.
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-4-methyl-5-propan-2-yl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-5-10-24-18-11-14(4)15(13(2)3)12-19(18)25(22,23)20-16-8-6-7-9-17(16)21/h6-9,11-13,20-21H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHLGSOUHMNFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














